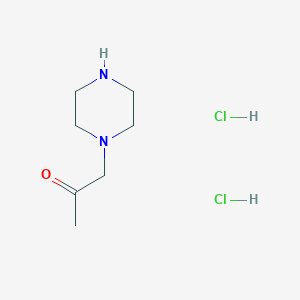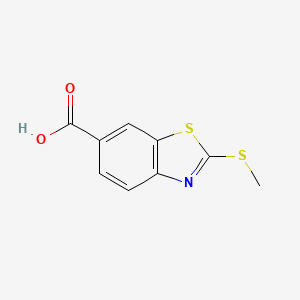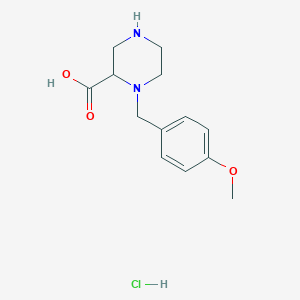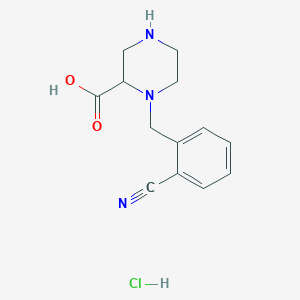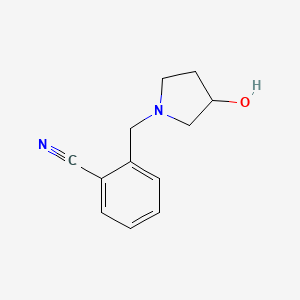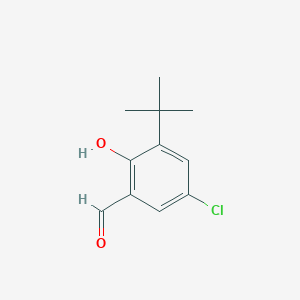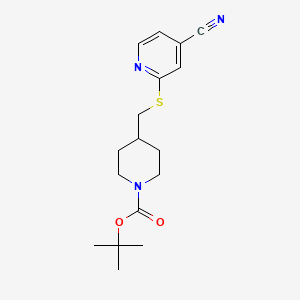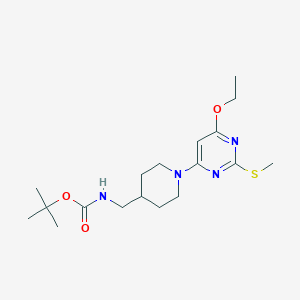
tert-Butyl ((1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methyl)carbamate
Descripción general
Descripción
“tert-Butyl ((1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methyl)carbamate” is a chemical compound with the molecular formula C18H30N4O3S . It is also known as TAK-659.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides has been investigated . Additionally, catalytic protodeboronation of pinacol boronic esters utilizing a radical approach has been reported . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .Molecular Structure Analysis
The InChI code for this compound is 1S/C17H28N4O3/c1-5-23-15-10-14 (19-12-20-15)21-8-6-13 (7-9-21)11-18-16 (22)24-17 (2,3)4/h10,12-13H,5-9,11H2,1-4H3, (H,18,22) . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the search results, similar compounds have been used in various chemical reactions. For example, tert-butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines .Aplicaciones Científicas De Investigación
Biodegradation in Environmental Contexts
The biodegradation and fate of similar compounds, like ethyl tert-butyl ether (ETBE) in soil and groundwater, have been extensively studied. Microorganisms capable of degrading such compounds aerobically as carbon and energy sources have been identified. This biodegradation involves the hydroxylation of the ethoxy carbon by a monooxygenase enzyme, forming intermediates like acetaldehyde, tert-butyl acetate (TBAc), tert-butyl alcohol (TBA), and others. Genes facilitating the transformation of these compounds include ethB, encoding a cytochrome P450 monooxygenase, and alkB-encoding alkane hydroxylases. This research outlines the biodegradation pathways and potential environmental impacts of similar ether-based compounds (Thornton et al., 2020).
Synthesis for Industrial Applications
The synthesis of complex compounds like vandetanib, which involve similar tert-butyl and ethyl groups, has been studied for industrial production. Specific routes have been analyzed for their yield and commercial viability, providing insight into the manufacturing processes of such compounds. This highlights the importance of certain intermediates and the steps involved in achieving the final product, showing the complexity and the potential industrial applications of similar compounds (Mi, 2015).
Applications in Synthesis of N-heterocycles
The use of tert-butanesulfinamide in the synthesis of N-heterocycles, including piperidines, pyrrolidines, and azetidines, has been extensively reviewed. The review covers the methodology providing general access to structurally diverse compounds that represent the structural motif of many natural products and therapeutically applicable compounds. It emphasizes the importance of chiral sulfinamides in stereoselective synthesis, particularly highlighting tert-butanesulfinamide as a gold standard for the past two decades (Philip et al., 2020).
Propiedades
IUPAC Name |
tert-butyl N-[[1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O3S/c1-6-24-15-11-14(20-16(21-15)26-5)22-9-7-13(8-10-22)12-19-17(23)25-18(2,3)4/h11,13H,6-10,12H2,1-5H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBCBZVIHFJMOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCC(CC2)CNC(=O)OC(C)(C)C)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




